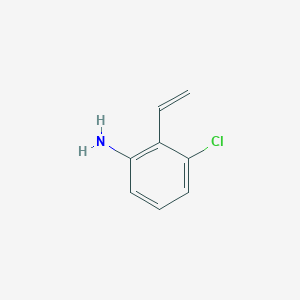

3-Chloro-2-vinylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

3-chloro-2-ethenylaniline |

InChI |

InChI=1S/C8H8ClN/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1,10H2 |

InChI Key |

LHKHVKMCVNGBGL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Vinylaniline Systems

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a primary mode of reactivity for 2-vinylaniline (B1311222) derivatives, including the 3-chloro substituted analogue. These reactions are powerful tools in synthetic chemistry for constructing fused ring systems, such as indoles and quinolines, which are prevalent scaffolds in pharmaceuticals and materials science. The specific pathway and resulting product can be directed by the choice of reagents, catalysts, and the nature of substituents on the aniline (B41778) nitrogen.

The synthesis of indole (B1671886) derivatives from 2-vinylaniline systems is a well-explored area, leveraging the proximity of the amino and vinyl groups to facilitate ring closure.

A novel approach for synthesizing 3-substituted indoles and indoline-2-ols from N-protected-2-vinyl aniline analogues is through an intramolecular interrupted hydroaminomethylation (HAM) reaction. nih.govmdpi.comnih.gov This method demonstrates high atomic economy and is catalyzed by rhodium complexes under syngas pressure. nih.gov The chemoselectivity of the reaction, which determines whether the final product is a 3-methylindole or a 3-methylindoline-2-ol, is significantly influenced by the electronic properties of the nitrogen-protecting group. nih.govmdpi.com

When protecting groups with a lower pKa, such as tosyl (Ts) and mesyl (Ms), are used, their strong electron-withdrawing nature stabilizes the indoline-2-ol intermediate, preventing the final dehydration step and leading to its selective formation. mdpi.com Conversely, weak electron-withdrawing groups or the absence of a protecting group favors the exclusive formation of the 3-methyl indole product. mdpi.com The reaction is typically carried out in toluene at 60 °C under 20 bar of syngas pressure, using Rh(acac)(CO)₂ as the catalyst precursor. nih.gov

Table 1: Influence of N-Protecting Group on Interrupted Hydroaminomethylation (HAM) Product

| N-Protecting Group | Key Characteristic | Predominant Product |

| Tosyl (Ts) | Lower pKa, strong electron-withdrawing | 3-methyl-indoline-2-ol mdpi.com |

| Mesyl (Ms) | Lower pKa, strong electron-withdrawing | 3-methyl-indoline-2-ol mdpi.com |

| Phenyl | Weak electron-withdrawing | 3-methyl indole mdpi.com |

| None | No electronic effect | 3-methyl indole mdpi.com |

The synthesis of 3-selenylindoles can be achieved from 2-vinylaniline through a metal-free, one-pot protocol involving intramolecular cyclization and selenylation. nih.govresearchgate.net This method offers a facile route to introduce selenium into the indole core, yielding molecules with potential biological activity. nih.gov The reaction proceeds smoothly with a broad substrate scope and demonstrates excellent tolerance for various functional groups. nih.govresearchgate.net Mechanistic studies suggest that the key intermediate in this selenocyclization process is an in situ formed selenium electrophile species. nih.gov This approach is also scalable, capable of producing gram quantities of the desired 3-selenylindole product. nih.gov

A related strategy for forming chalcogen-substituted indoles involves the base-mediated chalcogenoaminative annulation of 2-alkynylanilines with disulfides or diselenides. rsc.org This transition-metal-free method provides direct access to 3-sulfenyl and 3-selenyl-1H-indoles in good to excellent yields. rsc.org The process is compatible with a wide range of 2-alkynylanilines and dichalcogenides, highlighting its advantages in using readily available starting materials and its tolerance for various functional groups. rsc.org

Oxidative annulation is a powerful strategy for constructing fused aromatic systems. In this context, transition-metal-catalyzed C-H activation followed by annulation with coupling partners like alkynes is an efficient method for assembling polyaromatic scaffolds. nih.gov A specific application involves using vinylene carbonate as a "vinylene transfer" agent in a rhodium-catalyzed C-H/C-H vinylene cyclization. nih.gov This protocol enables the direct annulative π-extension of various heterocyclic systems. nih.gov While not exclusively applied to 3-chloro-2-vinylaniline for indole synthesis, the underlying principle of C-H activation and oxidative annulation represents a potential pathway for its transformation into more complex fused systems.

In addition to five-membered indole rings, this compound and its analogues can undergo cyclization to form six-membered quinoline (B57606) systems.

A novel and facile synthesis of 2-chloroquinolines has been developed from 2-vinylanilines by reacting them with diphosgene in an acetonitrile solvent. acs.org This method circumvents the often hazardous use of excess phosphorus oxychloride, which is traditionally used to chlorinate 2(1H)-quinolinones. acs.org The proposed mechanism for this transformation involves three key steps:

Generation of a phenyl isocyanate intermediate. acs.org

Subsequent quinoline ring formation. acs.org

Chlorination at the C-2 position of the newly formed quinoline ring. acs.org

The use of 2-vinylanilines as precursors is also documented in acid-catalyzed reactions with cyclic ketones, which can lead to the formation of complex polycyclic N-heterocycles, including spirocyclic quinolines, in moderate to very good yields. clockss.org

Table 2: Summary of Cyclization Reactions

| Starting Material Analogue | Reaction Type | Reagents/Conditions | Product Type |

| N-Protected-2-vinylaniline | Interrupted Hydroaminomethylation | Rh(acac)(CO)₂, Syngas (20 bar), Toluene, 60°C nih.gov | 3-methylindole or 3-methylindoline-2-ol mdpi.com |

| 2-Vinylaniline | Selenocyclization | Organoselenium reagents nih.gov | 3-Selenylindole nih.gov |

| 2-Alkynylaniline | Chalcogenoaminative Annulation | Disulfides/Diselenides, Base rsc.org | 3-Sulfenyl/Selenyl-1H-indole rsc.org |

| 2-Vinylaniline | Chloro-Quinoline Synthesis | Diphosgene, Acetonitrile acs.org | 2-Chloroquinoline acs.org |

| 2-Vinylaniline | Acid-Catalyzed Cyclization | Cyclic Ketones, Toluene (reflux) clockss.org | Polycyclic/Spirocyclic Quinolines clockss.org |

Synthesis of Quinoline Systems

Reactivity with Diphosgene in Nitrile Solvents

The reaction of 2-vinylanilines with diphosgene in a nitrile solvent, such as acetonitrile, provides a direct route to 2-chloroquinolines. This transformation proceeds through a proposed three-step mechanism. Initially, the aniline reacts with diphosgene to generate a phenylisocyanate intermediate. This is followed by an intramolecular cyclization to form the quinoline ring. The final step involves chlorination at the C2 position of the newly formed quinoline ring. This method offers a facile synthesis of 2-chloroquinoline derivatives from various substituted anilines. researchgate.net

A plausible mechanism for this reaction is as follows:

Isocyanate Formation: The amino group of the vinylaniline attacks the diphosgene, leading to the formation of a carbamoyl chloride, which then eliminates HCl to yield a phenylisocyanate.

Quinoline Ring Formation: The vinyl group then participates in an intramolecular electrophilic cyclization onto the isocyanate, forming a zwitterionic intermediate that rearranges to a dihydroquinolin-2-one.

Chlorination: The quinolinone is then chlorinated by a source of chlorine in the reaction mixture, likely derived from the diphosgene, to afford the final 2-chloroquinoline product.

Friedländer-Type Cyclizations (Conceptual Extension)

The Friedländer synthesis is a well-established method for the synthesis of quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often under acid or base catalysis. acs.orgzenodo.org While direct examples with this compound are not prevalent in the literature, the core principles of the Friedländer annulation can be conceptually extended to this system.

In a hypothetical Friedländer-type reaction, the this compound could potentially react with a suitable ketone. The reaction would likely proceed through the formation of an enamine or a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield a substituted quinoline. The presence of the vinyl group offers a site of unsaturation that could participate in the cyclization process, although this represents a deviation from the classical Friedländer mechanism which relies on an exocyclic enolate or enamine. The regioselectivity of such a reaction would be an important consideration, with the potential for different cyclization pathways. chemrxiv.orgCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.

Generation of Carbazoles, Acridines, and Dibenzazepines via Ligand-Controlled Palladium Catalysis (for 2-chloro-N-(2-vinyl)aniline analogues)

The palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline analogues represents a powerful and selective method for the synthesis of various nitrogen-containing tricyclic heteroaromatics. nih.govnih.govelsevierpure.commdpi.comresearchgate.netresearchgate.net The selectivity of these transformations is uniquely controlled by the choice of phosphine (B1218219) ligand employed in the palladium catalytic system, allowing for the targeted synthesis of carbazoles, acridines, or dibenzazepines from a common precursor. nih.govresearchgate.net

A correction to the original report on this methodology noted that while the selectivity is a key feature, the reactions may not be 100% selective and isolated yields can be lower than initially reported. For instance, the use of ligand L3 for carbazole (B46965) synthesis was found to also produce small amounts of dibenzazepine and acridine (B1665455). Similarly, the use of ligand L4 for acridine synthesis was not completely selective. The formation of the dibenzazepine using ligand L2, however, was found to be largely selective. researchgate.netwikipedia.org

The proposed mechanism for these transformations likely involves an initial oxidative addition of the palladium(0) catalyst to the C-Cl bond of the aniline ring. Subsequent intramolecular carbopalladation onto the vinyl group, followed by reductive elimination or other terminal steps, leads to the formation of the desired heterocyclic products. The ligand's steric and electronic properties are thought to influence the geometry of the palladium intermediate, thereby directing the reaction pathway towards a specific five, six, or seven-membered ring system. researchgate.net

Table 1: Ligand-Controlled Palladium-Catalyzed Cyclization of 2-chloro-N-(2-vinyl)aniline Analogues

| Desired Product | Ligand Type (Example) | Ring Size |

|---|---|---|

| Dibenzazepine | Buchwald-type biarylphosphine (L2) | 7-membered |

| Carbazole | Bulky, electron-rich phosphine (L3) | 5-membered |

| Acridine | Specific phosphine ligand (L4) | 6-membered |

Note: The specific structures of ligands L2, L3, and L4 are detailed in the primary literature. researchgate.netresearchgate.netwikipedia.org

Spirocyclic and Polycyclic Heterocycle Formation (e.g., Spirooxindoles)

The synthesis of spirocyclic and polycyclic heterocycles is of significant interest in medicinal chemistry due to the unique three-dimensional architectures of these molecules.

Conceptually, an acid-catalyzed reaction between this compound and a cyclic ketone could lead to the formation of spiro-tetrahydroquinoline derivatives. This type of transformation can be viewed as a variation of the Povarov reaction, which involves the cycloaddition of an imine with an alkene. wikipedia.org In this hypothetical scenario, the aniline and cyclic ketone would first form an enamine or an iminium ion intermediate under acidic conditions. The vinyl group of the aniline could then act as the dienophile in an intramolecular [4+2] cycloaddition (aza-Diels-Alder reaction) with the enamine, leading to a spiro-fused tetrahydroquinoline ring system. The stereochemical outcome of such a reaction would be of particular interest, with the potential for diastereoselective product formation.

Palladium-catalyzed reactions offer a versatile platform for the synthesis of complex heterocyclic structures, including spirocycles. While direct examples involving this compound are scarce, the principles of palladium-catalyzed carbenylative amination can be applied. This type of reaction typically involves the formation of a palladium-carbene intermediate, which can then undergo intramolecular amination to form a new heterocyclic ring. In the context of spirooxindole synthesis, a palladium catalyst could potentially mediate the reaction of a suitably functionalized aniline derivative with a carbene precursor, leading to the formation of a spirocyclic system. Such transformations often proceed through a cascade of reactions, including C-H activation and migratory insertion steps.

Electrocyclization Processes and Torquoselectivity

Electrocyclization reactions are pericyclic reactions that involve the formation of a sigma bond from a conjugated π-system, or the reverse ring-opening process. beilstein-journals.org The 2-vinylaniline system contains a 1-amino-1,3-diene moiety, which is a 4π-electron system embedded within a larger π-system. However, in reactions leading to quinoline formation, a 6π-electrocyclization of a transient intermediate is often invoked. wikipedia.org

Torquoselectivity is a form of stereoselectivity observed in electrocyclic reactions, referring to the preference for inward or outward rotation of substituents at the termini of the conjugated system during the ring-closing or ring-opening process. beilstein-journals.orgmasterorganicchemistry.com This selectivity is governed by steric and electronic factors of the substituents. For a thermal 6π electrocyclization, the Woodward-Hoffmann rules predict a disrotatory ring closure. In a substituted system like a derivative of this compound, the substituents on the vinyl group and the aniline ring would influence the direction of this disrotatory motion, leading to a preference for one diastereomeric product over another. This preference, or torquoselectivity, can be influenced by factors such as the size of the substituents and the nature of the transition state. masterorganicchemistry.com The study of torquoselectivity provides a deeper understanding of the stereochemical course of these reactions.

Intermolecular Reactions and Derivative Synthesis

The unique trifunctional nature of this compound, possessing an amino group, a vinyl group, and a substituted aryl ring, makes it a versatile building block in organic synthesis. Each functional group offers a distinct site for chemical modification, allowing for the synthesis of a diverse array of complex molecules and heterocyclic systems. The interplay of the electronic properties of these groups governs the reactivity and regioselectivity of its transformations.

The nucleophilic amino group is a primary site for reactions such as acylation and protection. These transformations are fundamental in multi-step syntheses to modulate the reactivity of the aniline ring or to introduce new functional moieties.

N-Protection: To prevent unwanted side reactions during subsequent transformations, the amino group of anilines is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc)₂O. jk-sci.comwikipedia.org This reaction is typically performed in the presence of a base. For instance, a similar substrate, 3-chloroaniline (B41212), has been successfully protected using (Boc)₂O in an aqueous medium, yielding the corresponding tert-butyl (3-chlorophenyl)carbamate. gsconlinepress.comresearchgate.net This method is generally applicable and demonstrates a standard protocol for protecting the amino functionality in this compound. The Boc group is advantageous as it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. jk-sci.comwikipedia.org

Table 1: Representative N-Protection Reaction of an Aniline Derivative

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Chloroaniline | Di-tert-butyl dicarbonate ((Boc)₂O) | Water, Magnetic stirring, 4 hrs | tert-Butyl (3-chlorophenyl)carbamate | gsconlinepress.comresearchgate.net |

Amidation: The amino group of this compound can readily undergo N-acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents), to form amide derivatives. sphinxsai.com The reaction of an amine with an acid chloride is a straightforward and common method for amide synthesis. This transformation is crucial for the synthesis of many biologically active compounds and functional materials. The reactivity of the acylation reaction can be tuned by the choice of acylating agent and reaction conditions. For example, the synthesis of various amide derivatives from substituted anilines can be achieved by refluxing with an appropriate amino acid ester in methanol. sphinxsai.com

The vinyl substituent is a key reaction center, participating in addition and cycloaddition reactions to build molecular complexity.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). libretexts.orgopenstax.org The hydrogenation of an alkene is a thermodynamically favorable process that results in a saturated alkane. libretexts.org This transformation converts this compound into 3-chloro-2-ethylaniline, altering the electronic and steric properties of the molecule, which can be useful in subsequent synthetic steps. The selective hydrogenation of a vinyl group in the presence of an aromatic ring is a well-established transformation. mdpi.com

Halogenation: The electron-rich double bond of the vinyl group readily undergoes electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). wikipedia.org The reaction of a styrene derivative with bromine, for example, proceeds through a cyclic bromonium ion intermediate. youtube.commasterorganicchemistry.com Subsequent backside attack by the bromide ion results in the anti-addition of the two bromine atoms across the double bond, yielding a vicinal dibromide. wikipedia.org This reaction provides a direct route to 1,2-dihaloethyl-substituted anilines, which are versatile intermediates for further functionalization.

Table 2: Halogenation of a Styrene Derivative

| Reaction Type | Substrate | Reagent | Intermediate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| Bromination | Styrene | Br₂ | Cyclic Bromonium Ion | 1,2-Dibromoethylbenzene | anti-addition | wikipedia.orgyoutube.com |

Cycloaddition: The vinyl group can act as a dienophile or part of a diene system in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com As a 2π-electron component (dienophile), this compound can react with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic nature of the substituents on both the diene and the dienophile. rsc.org These reactions are powerful tools for constructing complex polycyclic frameworks in a single step. researchgate.net

The benzene ring of this compound is susceptible to electrophilic attack, and its reactivity and regioselectivity are dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the three substituents on the ring determine the position of incoming electrophiles.

Amino (-NH₂) group: A strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring by resonance. byjus.comwikipedia.orglkouniv.ac.in

Vinyl (-CH=CH₂) group: A weakly activating, ortho, para-directing group.

Chloro (-Cl) group: A deactivating, but ortho, para-directing group. The inductive electron-withdrawing effect deactivates the ring, while resonance effects direct incoming electrophiles to the ortho and para positions. wikipedia.org

Considering the combined influence, the powerful activating effect of the amino group dominates, directing electrophiles primarily to the C4 (para) and C6 (ortho) positions. The C6 position is sterically hindered by the adjacent vinyl group. The C4 position is also activated by the vinyl and chloro groups. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C4 position. To control the high reactivity of the aniline and prevent side reactions, the amino group is often acylated before carrying out the substitution. lkouniv.ac.in

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edubaranlab.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org The amino group itself, or more commonly a derivatized amino group (e.g., carbamate, amide), can act as a potent DMG. wikipedia.orgnih.gov For this compound, after protection/derivatization of the amino group, it could potentially direct lithiation to the C6 position. However, the steric hindrance from the vinyl group and the presence of the chloro substituent would significantly influence the feasibility and outcome of this reaction.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of the amino, vinyl, and chloro substituents on the aniline (B41778) ring makes 3-Chloro-2-vinylaniline a prime candidate for sophisticated chemical transformations. Its utility is most pronounced in its capacity to serve as a precursor for a wide array of heterocyclic and polyaromatic systems.

The ortho-vinylaniline framework is a powerful platform for synthesizing a variety of nitrogen-containing heterocycles. Research on closely related intermediates, such as 2-chloro-N-(2-vinyl)aniline, demonstrates the synthetic possibilities. Through palladium-catalyzed cyclization, this precursor can be selectively converted into several important classes of heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. nih.govcapes.gov.bracs.org The selectivity of these intramolecular reactions is uniquely controlled by the choice of phosphine (B1218219) ligand used in the palladium catalyst system. nih.gov

For instance, a palladium catalyst with the ligand BrettPhos can facilitate the initial coupling of a 2-bromostyrene (B128962) with a 2-chloroaniline (B154045) to form the key vinyldiarylamine intermediate. nih.gov Subsequent ligand-controlled cyclization can then yield different heterocyclic cores from this common precursor. nih.govacs.org

Key transformations involving ortho-vinylaniline precursors include:

Dibenzazepines: The 5H-Dibenz[b,f]azepine core, found in anticonvulsant and mood-stabilizing drugs like Carbamazepine, can be synthesized in high yield. nih.gov

Carbazoles and Acridines: These tricyclic nuclei, prominent in natural products and drug substances, can be selectively formed by tuning the palladium-ligand system. nih.gov

Indoles: Oxidative cyclization using a palladium(II) acetate (B1210297)/copper(II) acetate system provides a route to N-arylindoles. nih.gov

Quinolines: 2-Vinylanilines can react with diphosgene in a nitrile solvent to afford 2-chloroquinolines. researchgate.net

Indolines and Tetrahydroquinazolines: Visible-light-driven, photoredox-catalyzed multicomponent reactions of 2-vinylanilines provide access to complex heterocyclic structures like sulfonated indolines and perfluoroalkylated tetrahydroquinazolines. rsc.orgsci-hub.se

Table 1: Synthesis of Heterocyclic Scaffolds from ortho-Vinylaniline Precursors

| Heterocyclic Product | Precursor System | Catalyst/Reagents | Key Finding | Reference(s) |

|---|---|---|---|---|

| Dibenzazepines | 2-Chloro-N-(2-vinyl)aniline | Pd₂(dba)₃ / Ligand L2 | Ligand control enables selective formation of the 7-membered ring. | nih.gov |

| Carbazoles | 2-Chloro-N-(2-vinyl)aniline | Pd₂(dba)₃ / Ligand L3 | Ligand choice directs the reaction towards 6-membered ring carbazole (B46965) products. | nih.gov |

| Acridines | 2-Chloro-N-(2-vinyl)aniline | Pd₂(dba)₃ / Ligand L4 | A different ligand selectively yields acridine (B1665455) structures. | nih.gov |

| N-Arylindoles | 2-Chloro-N-(2-vinyl)aniline | Pd(OAc)₂ / Cu(OAc)₂ | Oxidative cyclization leads to the formation of 5-membered indole (B1671886) rings. | nih.gov |

| 2-Chloroquinolines | 2-Vinylanilines | Diphosgene / Acetonitrile | Reaction proceeds via a reactive imidoyl intermediate to form the quinoline (B57606) ring. | researchgate.net |

| Sulfonated Indolines | 2-Vinylanilines | [Ru(bpy)₃Cl₂]·6H₂O | Visible-light photoredox catalysis enables a multicomponent reaction. | rsc.org |

| Tetrahydroquinazolines | 2-Vinylanilines | Photocatalyst | An inverse-electron-demand [4+2] cycloaddition of photogenerated aza-ortho-quinone methides. | sci-hub.se |

The same synthetic strategies that produce heterocyclic scaffolds also provide entry into complex polyaromatic and polyheterocyclic systems. The construction of carbazoles, dibenzazepines, and acridines are prime examples of building fused aromatic ring systems from a vinylaniline precursor. nih.govacs.org

Further research has demonstrated the synthesis of pentacyclic isoindolo[2,1-a]quinolines, which are polyheterocyclic near-infrared (NIR) absorbing dyes, starting from N-benzyl-2-vinylaniline. nih.gov This highlights the role of the vinylaniline moiety in constructing extended, functional π-systems. Additionally, a temperature-controlled, iron-catalyzed reaction between o-vinylaniline and isatin (B1672199) derivatives can be directed to produce either 3-phenyl-1H-indole or the more complex 5-methyl-7-phenyldibenzo[b,h] nih.govnaphthyridin-6(5H)-one, showcasing the chemodivergent potential of the starting material. rsc.org

Utility in Materials Science: Polymer Chemistry Aspects

Conceptually, the bifunctional nature of this compound makes it an attractive monomer for creating functional polymers. While specific polymerization data for this exact isomer is limited, the extensive research on other vinylanilines, particularly 4-vinylaniline (B72439), provides a strong basis for its potential applications in materials science.

Monomer in Polymerization Reactions (Conceptual, as a vinyl aniline)

The vinyl group of this compound allows it to act as a monomer in chain-growth polymerization. Techniques such as conventional free-radical polymerization or more advanced controlled radical polymerization (CRP) methods like RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) could be employed to produce polymers with controlled molecular weight and architecture. sigmaaldrich.com

The presence of the aniline functional group suggests that the resulting polymer, poly(this compound), could be electrically conductive, similar to polyaniline (PANI) and poly(4-vinylaniline) (PVAN). This opens up possibilities for its use in creating electroactive materials.

Incorporation into Functional Polymers and Copolymers

Vinylanilines are valuable for producing functional polymers and copolymers where the aniline moiety can be used for post-polymerization modification or to impart specific properties. researchgate.net

Copolymers for Ophthalmic Applications: In one study, 4-vinylaniline was copolymerized with 2-hydroxyethyl methacrylate (B99206) to create hydrogel ophthalmic lenses. The incorporation of vinylaniline was shown to increase the refractive index of the resulting material. semanticscholar.org

Chalcogenide Hybrid Polymers: Functional polymers bearing free aryl amine groups have been synthesized via the inverse vulcanization of elemental sulfur with 4-vinylaniline. These materials, known as CHIPs (Chalcogenide Hybrid Inorganic/Organic Polymers), carry a primary amine group that can be post-functionalized to improve mechanical properties. researchgate.net

Grafted Polymers for Biosensors: The surface-initiated atom transfer radical polymerization (SI-ATRP) of 4-vinylaniline onto bacterial cellulose (B213188) nanofibrils has been used to create electroactive composites. These were further modified with a layer of polyaniline to construct platforms for electrochemical biosensors. researchgate.net

Preparation of Polymer Nanoparticles (as derived from vinylanilines)

Vinylaniline derivatives are suitable for the synthesis of functional polymer nanoparticles and colloids.

Soap-Free Emulsion Polymerization: 4-Vinylaniline has been polymerized using a soap-free emulsion technique with both cationic and anionic initiators to prepare polymer colloids. researchgate.netnii.ac.jp The resulting particles possess positive zeta potentials due to the presence of amino groups from the monomer. researchgate.net

Functional Nanospheres: Amine-functionalized polystyrene nanoparticles have been created using a Boc-protected 4-vinylaniline monomer in a RAFT polymerization process. wiley-vch.de In other work, conductive hollow nanospheres of polyaniline were fabricated using a template that was first coated with poly(4-vinylaniline) via surface-initiated ATRP. acs.org These examples illustrate the utility of the vinylaniline structure in designing and fabricating advanced polymer nanostructures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Vinylaniline (B1311222) |

| 4-Vinylaniline |

| 2-Chloro-N-(2-vinyl)aniline |

| 2-Bromostyrene |

| 2-Chloroaniline |

| Indole |

| Carbazole |

| Acridine |

| 5H-Dibenz[b,f]azepine |

| Carbamazepine |

| Palladium(II) acetate |

| Copper(II) acetate |

| Diphosgene |

| 2-Chloroquinoline |

| Sulfonated indoline |

| Perfluoroalkylated tetrahydroquinazoline |

| Isoindolo[2,1-a]quinoline |

| N-Benzyl-2-vinylaniline |

| Isatin |

| 3-Phenyl-1H-indole |

| 5-Methyl-7-phenyldibenzo[b,h] nih.govnaphthyridin-6(5H)-one |

| Poly(4-vinylaniline) (PVAN) |

| Polyaniline (PANI) |

| 2-Hydroxyethyl methacrylate |

| Elemental Sulfur |

| BrettPhos |

| Polystyrene |

Computational and Spectroscopic Characterization in Research Contexts

Theoretical Studies on Molecular Structure and Conformation

Theoretical studies, particularly those employing quantum mechanical calculations, are fundamental to understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-chloro-2-vinylaniline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various properties. researchgate.netmdpi.com

Key parameters that would be determined from such calculations include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. researchgate.net The table below illustrates typical data that would be generated for the optimized geometry of this compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.40 Å |

| C=C (vinyl) Bond Length | ~1.34 Å |

| C-C-N Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

Note: The values in this table are hypothetical and based on typical values for similar molecular fragments.

The presence of the vinyl group attached to the aniline (B41778) ring introduces rotational freedom, leading to different possible conformations (rotamers). Conformational analysis of this compound would focus on the rotation around the single bond connecting the vinyl group to the aromatic ring. This rotation is associated with a torsional barrier, which is the energy required to rotate from a stable conformation to a transition state.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle between the plane of the aromatic ring and the plane of the vinyl group. This analysis would reveal the most stable conformations and the energy barriers between them. For many vinyl-substituted aromatic compounds, planar or near-planar conformations are often the most stable due to favorable electronic conjugation. However, steric hindrance from the adjacent chloro and amino groups in this compound could influence the preferred conformation.

Mechanistic Investigations through Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the vinyl group, computational modeling can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

For instance, in a hypothetical reaction, DFT calculations could be used to locate the transition state structure and calculate its energy relative to the reactants. This information would be vital for understanding the feasibility of the proposed mechanism.

Many chemical reactions can potentially yield multiple products. Computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed). In the case of an electrophilic aromatic substitution on this compound, the directing effects of the chloro, amino, and vinyl substituents would determine the position of attack by an incoming electrophile.

Computational models can calculate the relative energies of the intermediates and transition states for attack at different positions on the aromatic ring. The pathway with the lowest activation energy would correspond to the major product. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity in reactions like electrophilic aromatic substitution. rsc.orgchemrxiv.orgresearchgate.net

Advanced Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

While basic spectroscopic methods like ¹H and ¹³C NMR and IR are used for routine identification, advanced techniques provide deeper structural and electronic insights. For this compound, techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals, especially given the substitution pattern of the aromatic ring.

Nuclear Overhauser Effect (NOE) spectroscopy would be particularly valuable for determining the preferred conformation of the vinyl group relative to the rest of the molecule in solution. By observing through-space interactions between protons on the vinyl group and the aromatic ring or the amino group, it would be possible to experimentally validate the conformational preferences predicted by computational models.

Detailed NMR Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a detailed analysis using one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, vinyl, and amine protons. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 6.5-7.5 ppm), with their specific chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro and vinyl substituents. The vinyl group protons would present a characteristic set of signals, including a doublet of doublets for the proton on the carbon attached to the aromatic ring and two distinct signals for the terminal geminal protons, showing both geminal and vicinal couplings. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the influence of the substituents. The carbon bearing the amino group would be shifted upfield, while the carbons attached to the chloro and vinyl groups would be shifted downfield. The two carbons of the vinyl group would also show characteristic signals in the olefinic region of the spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the vinyl group. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the carbon skeleton.

Solid-State NMR: While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and packing of molecules in the solid phase. researchgate.net For a compound like this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Vinyl CH | 5.0 - 7.0 | 110 - 140 |

| Amine NH₂ | Broad, variable | - |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-Vinyl | - | 135 - 145 |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Mechanistic Fragments

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide valuable structural information. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₈H₈ClN).

Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the original molecule. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine atom: This would result in a significant fragment ion, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear indicator of its presence in the molecular ion and in chlorine-containing fragments.

Cleavage of the vinyl group: Fragmentation could occur through the loss of the entire vinyl group or parts of it (e.g., loss of ethylene).

Fissions associated with the aniline core: Fragmentation of the aromatic ring and loss of small neutral molecules like HCN from the aniline moiety are also common fragmentation pathways for such compounds.

By analyzing the precise masses of these fragments, researchers can piece together the structure of the molecule and gain insights into its stability and bonding.

Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-C₂H₃]⁺ | Loss of a vinyl radical |

| [M-C₂H₄]⁺ | Loss of ethylene (B1197577) |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the aniline ring |

Note: "M" represents the molecular ion of this compound.

Infrared and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: The spectrum would show C-H stretching vibrations for both the aromatic ring (typically above 3000 cm⁻¹) and the vinyl group.

C=C stretching: Absorptions corresponding to the carbon-carbon double bonds of the aromatic ring and the vinyl group would be observed in the 1450-1650 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond would appear in the 1250-1350 cm⁻¹ range.

C-Cl stretching: A strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Vinyl group out-of-plane bending: The vinyl group would also give rise to characteristic out-of-plane C-H bending vibrations (wagging) in the 900-1000 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the aniline ring conjugated with a vinyl group in this compound would result in characteristic UV-Vis absorption bands. Aniline itself shows two primary absorption bands, and the presence of the chloro and vinyl substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorptions. The extent of this shift would provide insights into the electronic interactions between the substituents and the aromatic pi-system.

Table 3: Predicted Characteristic IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Functional Group/Transition | Predicted Absorption Range |

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| Infrared (IR) | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| Infrared (IR) | C=C Stretch (Aromatic & Vinyl) | 1450 - 1650 cm⁻¹ |

| Infrared (IR) | C-N Stretch (Aromatic) | 1250 - 1350 cm⁻¹ |

| Infrared (IR) | C-Cl Stretch | 600 - 800 cm⁻¹ |

| UV-Vis | π → π* Transitions | 240 - 320 nm |

Note: These are predicted values and can be influenced by the specific molecular environment and solvent used.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The development of environmentally benign synthetic routes to 3-chloro-2-vinylaniline and its derivatives is a critical area for future research. Current synthetic approaches often rely on traditional methods that may not align with the principles of green chemistry. Future efforts should prioritize methodologies that enhance atom economy, utilize renewable resources, and operate under milder, more sustainable conditions.

Photocatalysis, for instance, offers a promising green alternative for aniline (B41778) synthesis. rsc.org The selective hydrogenation of corresponding nitroaromatic precursors using visible-light-driven catalysts could provide a pathway to this compound that avoids harsh reducing agents and high pressures. nih.gov Research into novel photocatalysts, such as those based on earth-abundant metals or organic dyes, could further enhance the sustainability of this approach.

Furthermore, exploring biosynthetic pathways or chemoenzymatic strategies could lead to highly efficient and selective syntheses. Biocatalytic methods, leveraging the specificity of enzymes, can offer unparalleled stereoselectivity in the synthesis of chiral derivatives of this compound. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Photocatalytic Reduction | Mild reaction conditions, use of light as a renewable energy source, high selectivity. rsc.orgnih.gov | Development of efficient and recyclable photocatalysts for the selective reduction of the corresponding nitro precursor. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; use of renewable resources; biodegradable catalysts. nih.gov | Identification and engineering of enzymes for the synthesis of chiral aniline derivatives. |

| Synthesis in Green Solvents | Reduced environmental impact, improved safety, potential for catalyst recycling. | Investigation of reaction feasibility and optimization in water, supercritical fluids, or bio-based solvents. |

Exploration of Catalyst-Free or Organocatalytic Transformations

Moving away from transition-metal catalysis, which can involve toxic and expensive metals, represents a significant step towards more sustainable chemical processes. Future research should actively explore catalyst-free and organocatalytic transformations involving this compound.

Catalyst-free C-N bond-forming reactions, for example, can be achieved under biocompatible conditions, often in aqueous media. rsc.org Investigating the reactivity of the amino group of this compound in such catalyst-free amination or amidation reactions could lead to the development of highly efficient and environmentally friendly synthetic protocols. rsc.orgrsc.orgresearchgate.net The development of metal-free amination of arylboronic acids also presents a promising route for creating derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and C-H functionalization. rsc.org Exploring the use of chiral phosphoric acids, amines, or other organocatalysts to promote reactions at the vinyl or amino group of this compound could unlock new synthetic pathways to valuable chiral building blocks. nih.govacs.org

| Transformation Type | Potential Application for this compound | Research Objective |

| Catalyst-Free C-N Bond Formation | Synthesis of amides, imidazoles, and other nitrogen-containing heterocycles. rsc.orgrsc.org | To investigate the scope and limitations of catalyst-free reactions involving the amino group under green conditions. |

| Organocatalytic C-H Functionalization | Direct and selective introduction of functional groups onto the aromatic ring. rsc.org | To design organocatalysts for the regioselective functionalization of the C-H bonds of the aniline ring. |

| Organocatalytic Asymmetric Reactions | Enantioselective synthesis of chiral derivatives via reactions at the vinyl or amino group. nih.gov | To develop stereoselective organocatalytic methods for the synthesis of optically active compounds. |

Asymmetric Synthesis Applications

The presence of a prochiral vinyl group and the potential for creating chiral centers makes this compound an attractive substrate for asymmetric synthesis. Chiral amines and their derivatives are of immense importance in the pharmaceutical industry, and developing methods to produce enantiomerically pure forms of this compound derivatives is a key research avenue. sigmaaldrich.comnih.gov

Transition metal-catalyzed asymmetric hydrogenation of the vinyl group could provide access to chiral ethylaniline derivatives. acs.org The development of chiral ligands that can effectively control the stereochemical outcome of such reactions will be crucial. Furthermore, stereospecific cross-coupling reactions of boronic esters with aryl hydrazines offer a transition-metal-free pathway to chiral anilines. nih.govthieme-connect.com

The amino group itself can be a handle for introducing chirality. For instance, the synthesis of chiral aniline-derived sulfonimidamides has been demonstrated to proceed with inversion of the stereocenter at the sulfur atom. wur.nl Applying similar methodologies to this compound could lead to novel chiral sulfur-containing compounds.

| Asymmetric Strategy | Target Chiral Moiety | Key Research Challenge |

| Asymmetric Hydrogenation | Chiral 3-chloro-2-ethylaniline | Development of highly enantioselective and active catalysts. acs.org |

| Stereospecific Cross-Coupling | Chiral aniline derivatives with stereocenters at the ortho-position. nih.gov | Optimization of reaction conditions for high enantiospecificity with the this compound scaffold. |

| Diastereoselective Reactions | Creation of multiple stereocenters in a single transformation. | Design of reactions that leverage the existing functionalities to control the formation of new stereocenters. |

Investigation of Emerging Reaction Classes

The unique combination of functional groups in this compound makes it an ideal candidate for exploration in emerging reaction classes that offer novel bond constructions and molecular complexity.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building complex molecules. organic-chemistry.orgfrontiersin.orgrsc.orgtcichemicals.com The vinylaniline moiety can participate in MCRs to construct diverse heterocyclic scaffolds. For example, a visible-light-driven radical multicomponent reaction of 2-vinylanilines has been used to synthesize indolines. acs.org Investigating the behavior of this compound in similar MCRs could lead to the rapid generation of libraries of novel compounds with potential biological activity.

C-H activation is another powerful tool for the direct functionalization of organic molecules. uantwerpen.be While the chloro and amino groups on the aniline ring will influence the regioselectivity, exploring rhodium or other transition-metal-catalyzed C-H activation could enable the introduction of various functional groups at specific positions on the aromatic ring of this compound.

Photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. acs.org The application of photoredox catalysis to the functionalization of this compound could open up new reaction pathways, such as C-N bond formation or the introduction of fluorinated alkyl groups. umich.edu

Advanced Computational Studies on Reactivity and Selectivity

To complement experimental investigations, advanced computational studies will be instrumental in understanding and predicting the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies. nih.govacs.orgacs.orgresearchgate.net

Computational modeling can be employed to:

Predict Regioselectivity: In reactions such as C-H activation or electrophilic aromatic substitution, DFT calculations can help predict the most likely site of reaction on the aniline ring, considering the electronic effects of the chloro, vinyl, and amino groups. umn.edu

Elucidate Reaction Mechanisms: Computational studies can help to unravel the mechanisms of novel reactions involving this compound, providing a basis for reaction optimization. researchgate.netmdpi.com

Design Catalysts: In silico design and screening of catalysts for specific transformations, such as asymmetric hydrogenation or C-H functionalization, can accelerate the discovery of efficient catalytic systems. nih.gov

Predict Pharmacokinetic Properties: Computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential derivatives of this compound, aiding in the early stages of drug discovery. nih.gov

The synergy between computational predictions and experimental validation will be crucial for the rational design of new synthetic methodologies and the exploration of the full chemical space accessible from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.